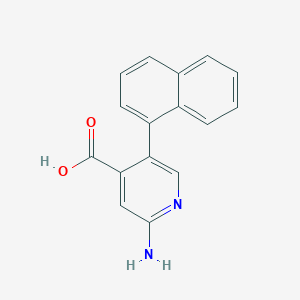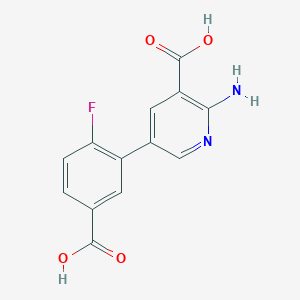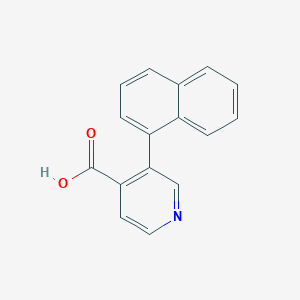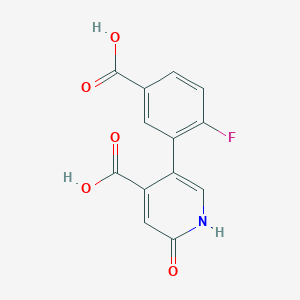
2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(naphthalen-1-yl)isonicotinic acid (2-ANIA) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of isonicotinic acid and is a white crystalline solid with a melting point of 160-162 °C. It is soluble in water and has a molecular weight of 253.27 g/mol. 2-ANIA is used in many fields, including biochemistry, pharmacology, and toxicology.
作用机制
2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the regulation of muscle contraction, learning, and memory. By inhibiting AChE, 2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% has numerous biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to improved mood and concentration. In addition, 2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% has been shown to reduce inflammation, improve memory and learning, and reduce anxiety.
实验室实验的优点和局限性
2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% has many advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily measured. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound and can easily degrade in the presence of light or heat. In addition, it is not soluble in organic solvents, which can make it difficult to handle.
未来方向
There are numerous potential future directions for 2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% research. One potential direction is the development of new syntheses methods for the compound. Another potential direction is the development of new applications for the compound, such as in the treatment of neurological disorders. Additionally, further research into the biochemical and physiological effects of 2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% could lead to new treatments for various diseases. Finally, further research into the mechanism of action of 2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% could lead to the development of new drugs with improved efficacy.
合成方法
2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% can be synthesized through a variety of methods, including the condensation of isonicotinic acid and naphthalene-1-sulfonyl chloride, the condensation of isonicotinic acid and naphthalene-1-carbonyl chloride, and the condensation of isonicotinic acid and naphthalene-1-sulfonamide. The condensation of isonicotinic acid and naphthalene-1-sulfonyl chloride is the most commonly used method, as it is a simple and cost-effective method. The reaction is as follows:
Isonicotinic acid + Naphthalene-1-sulfonyl chloride → 2-Amino-5-(naphthalen-1-yl)isonicotinic acid
科学研究应用
2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of inositol derivatives, which are used in the treatment of diabetes and other metabolic disorders. In addition, 2-Amino-5-(naphthalen-1-yl)isonicotinic acid, 95% is used in the synthesis of chiral compounds, which are important in the development of new drugs.
属性
IUPAC Name |
2-amino-5-naphthalen-1-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLHGMGCVQZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














